2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Description
2-[[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d₄]amino]-ethanesulfonic acid, monosodium salt is a deuterated bile acid derivative. Its structure comprises:
- A cholanic acid backbone (5β-cholane) with hydroxyl groups at C3α and C12α.
- A 24-oxo group at the side chain.
- Deuterium substitution at positions 2,2,4,4 on the ethanesulfonic acid moiety.
- Conjugation with taurine (2-aminoethanesulfonic acid) via an amide bond.
- A monosodium salt counterion for enhanced solubility .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-YPYHFUETSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C([C@@H]1O)([2H])[2H])C)[2H].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurodeoxycholic Acid-d4 typically involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of Taurodeoxycholic Acid-d4 (sodium salt) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment to handle deuterated compounds and ensure consistent quality. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Taurodeoxycholic Acid-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms of bile acids.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydrophilic bile acid derivatives, while reduction can produce more hydrophobic compounds .
Scientific Research Applications
Biochemical Research
Detergent Properties:
The compound exhibits significant detergent properties due to its amphiphilic nature. This characteristic makes it valuable in biochemical assays and experimental setups where solubilization of membrane proteins and lipids is necessary. Bile acids are known to disrupt lipid membranes and facilitate the absorption of hydrophobic nutrients, which is critical in studies involving membrane dynamics and protein interactions .
Drug Delivery Systems:
The ability to enhance drug solubility and bioavailability positions this compound as a potential candidate in drug delivery systems. Its use as a biological detergent can improve the formulation of poorly soluble drugs, thereby enhancing their therapeutic efficacy. Studies have indicated that bile salts can facilitate the delivery of therapeutic agents across biological membranes .
Medical Applications
Cholesterol Metabolism Studies:
Research has shown that compounds derived from bile acids play a crucial role in cholesterol metabolism. They are involved in the emulsification of dietary fats and the regulation of cholesterol levels within the body. Investigations into this compound's effects on lipid profiles can provide insights into treatments for hyperlipidemia and related disorders .
Potential Therapeutic Uses:
There is ongoing research into the therapeutic potential of bile acid derivatives in treating liver diseases and metabolic disorders. The compound's ability to modulate bile acid synthesis and secretion may offer new avenues for managing conditions such as cholestasis and non-alcoholic fatty liver disease (NAFLD) .
Analytical Chemistry
Mass Spectrometry Applications:
The compound has been characterized using mass spectrometry techniques, which are essential for understanding its structural properties and behavior under various conditions. Mass spectral data contribute to the identification and quantification of bile acids in biological samples, aiding in metabolic studies and clinical diagnostics .
Chromatographic Techniques:
High-performance liquid chromatography (HPLC) methods have been developed to separate and analyze bile acids, including this compound. These techniques are vital for pharmacokinetic studies that assess how drugs are absorbed, distributed, metabolized, and excreted in biological systems .
Environmental Applications
Bioremediation Studies:
Research has also explored the role of bile acids in bioremediation processes. Their surfactant properties can enhance the bioavailability of hydrophobic pollutants in contaminated environments, facilitating microbial degradation processes .
Case Studies
Mechanism of Action
The mechanism of action of Taurodeoxycholic Acid-d4 involves its interaction with bile acid receptors and transporters in the body. It can modulate various signaling pathways involved in lipid metabolism, inflammation, and cell proliferation. The deuterium labeling allows for precise tracking and quantification in biological systems, providing insights into its pharmacokinetics and dynamics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Core Structural Features of Related Bile Acid Derivatives
Key Observations :
- Hydroxylation Patterns : The target compound shares 3α,12α-dihydroxy groups with sodium deoxycholate but lacks the 7β-OH present in TUDCA .
- Oxo Modifications : The 24-oxo group differentiates it from TUDCA and sodium deoxycholate, which retain a carboxylic acid at C24 .
- Deuteration: Unique deuterium labeling distinguishes it from non-isotopic analogs, enhancing utility in mass spectrometry and metabolic flux studies .
Analytical and Pharmacological Data
Table 2: Analytical Properties of Selected Compounds
Research Findings :
- Stability : The 24-oxo group in the target compound may reduce susceptibility to bacterial deconjugation compared to carboxylated analogs .
- Bioactivity : TUDCA shows marked cytoprotective effects, while sodium deoxycholate is primarily a detergent. The target compound’s bioactivity remains under investigation .
Commercial and Regulatory Status
- Suppliers : The target compound is supplied by >15 vendors, including Chemsigma International and Beijing Zhongshuo Pharmaceutical, with ISO/FDA certifications .
- Regulatory: Non-deuterated analogs like TUDCA are GRAS-listed, while deuterated versions require specialized handling due to isotopic labeling .
Biological Activity
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt is a complex organic compound derived from cholic acid. This compound features multiple hydroxyl groups and an ethanesulfonic acid moiety. Its unique structure and properties suggest significant potential for various biological applications, particularly in metabolic studies and protein-ligand interactions.
- Molecular Formula : C26H44NNaO6S
- Molecular Weight : 525.7 g/mol
- IUPAC Name : Sodium; 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Biological Activity Overview
The biological activity of this compound can be categorized into various domains based on its structural characteristics:
- Metabolic Pathways : The incorporation of deuterium allows for tracking metabolic pathways in biological systems. This isotopic labeling is crucial in pharmacokinetic studies to understand drug metabolism and bioavailability.
- Protein-Ligand Interactions : The compound's ability to interact with proteins makes it a valuable tool in studying enzyme mechanisms and ligand binding affinities. Its hydroxyl and amino groups can form hydrogen bonds with target proteins.
- Potential Therapeutic Applications : Although primarily used for research purposes, compounds derived from bile acids like this one have shown promise in therapeutic applications related to cholesterol metabolism and liver function.
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Hydroxyl Group Interactions : The hydroxyl groups present in the structure may facilitate interactions with membrane proteins or receptors involved in lipid metabolism.
- Amino Group Functionality : The amino group can participate in various biochemical reactions such as acylation or amidation processes within metabolic pathways.
Case Study 1: Metabolic Tracing
A study utilized deuterated compounds similar to 2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid to trace metabolic pathways in liver cells. The results indicated that the compound effectively labeled bile acids during synthesis and degradation processes.
Case Study 2: Protein Interaction Analysis
In another investigation focused on protein-ligand interactions using surface plasmon resonance (SPR), the compound demonstrated significant binding affinity to specific enzymes involved in cholesterol metabolism. This interaction suggests potential regulatory roles in lipid homeostasis.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
